
1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a trifluoroethanone moiety
Mechanism of Action
Target of Action
The primary target of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one is the serotonergic and dopaminergic receptor systems . This compound is structurally similar to Benzylpiperazine (BZP), which is known to interact with these receptors .
Mode of Action
The compound acts on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Biochemical Pathways
The compound’s interaction with the serotonergic and dopaminergic receptor systems affects the biochemical pathways associated with these systems. The increased serotonin concentrations can lead to enhanced neurotransmission in these pathways .
Pharmacokinetics
Bzp, a structurally similar compound, is known to be metabolized in the liver and excreted renally . The half-life of BZP is approximately 5.5 hours
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of BZP, given their structural similarity. BZP is known to have euphoriant and stimulant properties . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-benzylpiperazine with a trifluoroacetylating agent. One common method is the reductive amination of 4-benzylpiperazine with trifluoroacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are often employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a ligand in receptor binding studies.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and used recreationally.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Studied for its antimicrobial activity.
1-[4-(Substituted)-piperazin-1-ylmethyl]-1H-benzotriazole: Investigated for its herbicidal activities.
Uniqueness: 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one stands out due to its trifluoroethanone moiety, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other piperazine derivatives and contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIHGMYACKUQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
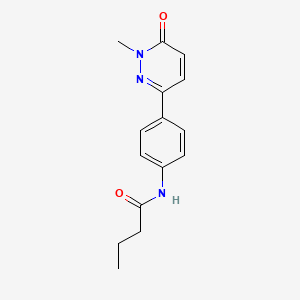
![4-chloro-N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2426114.png)
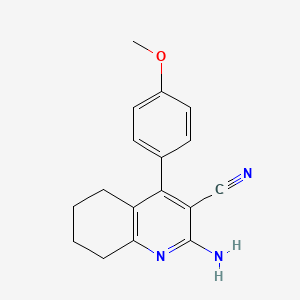
![N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2426118.png)

![N-(4-butylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2426121.png)
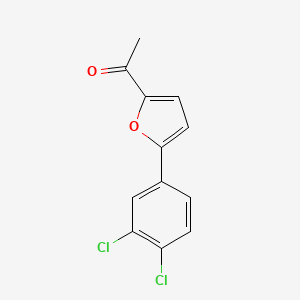
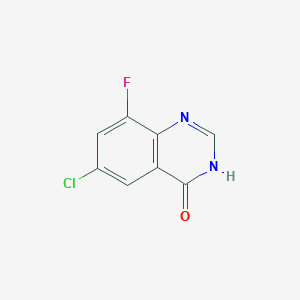
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2426126.png)

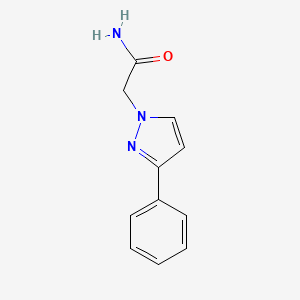
![5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2426132.png)
![6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine](/img/structure/B2426133.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2426134.png)
